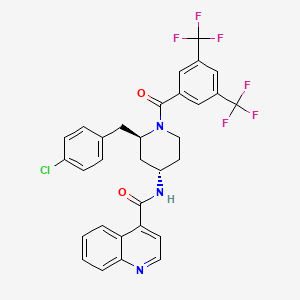
Prenylamine lactate
Übersicht
Beschreibung
Prenylamin, auch bekannt als N-(1-Methyl-2-phenylethyl)-3,3-diphenylpropan-1-amin, ist ein Kalziumkanalblocker, der zur chemischen Klasse der Amphetamine gehört. Es wurde hauptsächlich als Vasodilatator zur Behandlung der Angina pectoris eingesetzt. Es wurde in den 1960er Jahren vom deutschen Hersteller Albert-Roussel pharma gmbh eingeführt und später 1988 aufgrund seiner Assoziation mit Herzrhythmusstörungen vom Markt genommen .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Prenylamin kann durch einen mehrstufigen Prozess synthetisiert werden, der die Reaktion von 1-Phenylpropadien mit 3,3-Diphenylpropylamin umfasst. Die Reaktion wird typischerweise in Gegenwart von Tris(dimethylamido)(trityl(6-(tritylamino)pyridin-2-yl)amido)-titan in Toluol bei 80 °C für 24 Stunden unter einer inerten Atmosphäre durchgeführt. Anschließend erfolgt eine regioselektive Reaktion mit Natriumcyanoborhydrid und Zink(II)chlorid in Methanol bei 25 °C für 20 Stunden .
Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für Prenylamin sind im öffentlichen Bereich nicht gut dokumentiert.
Analyse Chemischer Reaktionen
Reaktionstypen: Prenylamin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Prenylamin kann zu entsprechenden Oxiden oxidiert werden.
Reduktion: Es kann zu Aminen reduziert werden.
Substitution: Prenylamin kann Substitutionsreaktionen eingehen, insbesondere an den Phenylringen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Als Reduktionsmittel werden üblicherweise Lithiumaluminiumhydrid und Natriumborhydrid verwendet.
Substitution: Halogenierungsmittel wie Chlor oder Brom können für Substitutionsreaktionen verwendet werden.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann beispielsweise Oxidation Oxide liefern, während Reduktion Amine erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Prenylamin wurde für verschiedene wissenschaftliche Forschungsanwendungen untersucht, darunter:
Chemie: Als Modellverbindung zur Untersuchung der Kalziumkanalblockieraktivität.
Biologie: Studien zu seinen Auswirkungen auf Herz- und Skelettmuskelgewebe.
Industrie: Mögliche Anwendungen bei der Entwicklung neuer Kalziumkanalblocker und verwandter Pharmazeutika.
5. Wirkmechanismus
Prenylamin entfaltet seine Wirkung hauptsächlich durch die Blockierung von Kalziumkanälen. Es hat zwei primäre molekulare Zielstrukturen beim Menschen: Calmodulin und Myosin-Leichtkettenkinase 2, die sich in Skelett- und Herzmuskel befinden. Pharmakologisch verringert es die sympathische Stimulation des Herzmuskels, indem es die Katecholamine teilweise durch kompetitive Hemmung der Wiederaufnahme durch Speichergranula erschöpft. Dies führt zu einer weiteren Erschöpfung durch spontanes Austreten als Folge der Störung des Gleichgewichts .
Ähnliche Verbindungen:
Lidoflazin: Ein weiterer Kalziumkanalblocker mit ähnlichen vasodilatierenden Wirkungen.
Bepridil: Wird für ähnliche therapeutische Zwecke eingesetzt, jedoch mit unterschiedlichen pharmakokinetischen Eigenschaften.
Fendilin: Ein weiterer nicht-selektiver Kalziumkanalblocker mit unterschiedlichen chemischen Eigenschaften.
Eindeutigkeit: Die einzigartige Affinität von Prenylamin für das Herzgewebe und sein spezifischer Wirkmechanismus, der Calmodulin und Myosin-Leichtkettenkinase 2 umfasst, unterscheiden es von anderen ähnlichen Verbindungen. Seine Fähigkeit, Katecholamine teilweise zu erschöpfen, und seine Betablocker-ähnliche Aktivität unterstreichen sein eindeutiges pharmakologisches Profil .
Wirkmechanismus
Prenylamine exerts its effects primarily by blocking calcium channels. It has two primary molecular targets in humans: calmodulin and myosin light-chain kinase 2, found in skeletal and cardiac muscle. Pharmacologically, it decreases sympathetic stimulation on cardiac muscle by partially depleting catecholamines via competitive inhibition of reuptake by storage granules. This leads to further depletion due to spontaneous leakage as a result of disturbance of equilibrium .
Vergleich Mit ähnlichen Verbindungen
Lidoflazine: Another calcium channel blocker with similar vasodilatory effects.
Bepridil: Used for similar therapeutic purposes but with different pharmacokinetic properties.
Fendiline: Another non-selective calcium channel blocker with distinct chemical properties.
Uniqueness: Prenylamine’s unique affinity for cardiac tissue and its specific mechanism of action involving calmodulin and myosin light-chain kinase 2 distinguish it from other similar compounds. Its ability to partially deplete catecholamines and its beta blocker-like activity further highlight its distinct pharmacological profile .
Eigenschaften
IUPAC Name |
3,3-diphenyl-N-(1-phenylpropan-2-yl)propan-1-amine;3-hydroxybutan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N.C4H8O2/c1-20(19-21-11-5-2-6-12-21)25-18-17-24(22-13-7-3-8-14-22)23-15-9-4-10-16-23;1-3(5)4(2)6/h2-16,20,24-25H,17-19H2,1H3;3,5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNZEGGVIIKOAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)NCCC(C2=CC=CC=C2)C3=CC=CC=C3.CC(C(=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69-43-2 | |
| Record name | Prenylamine lactate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.641 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



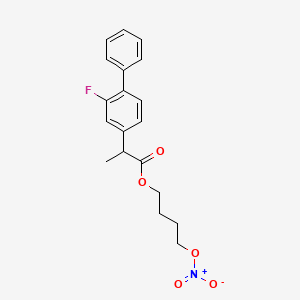
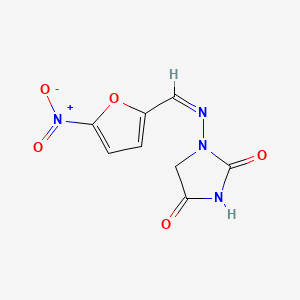

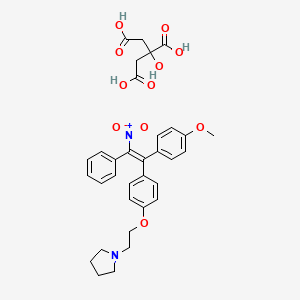
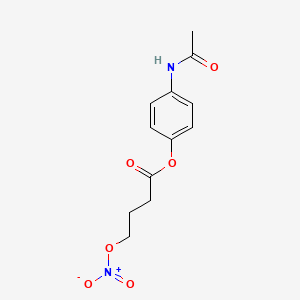
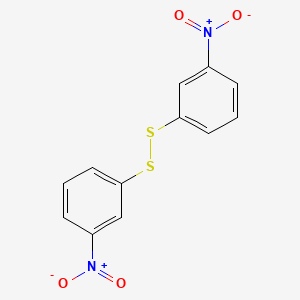

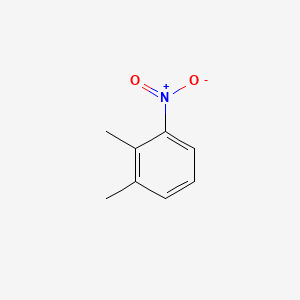
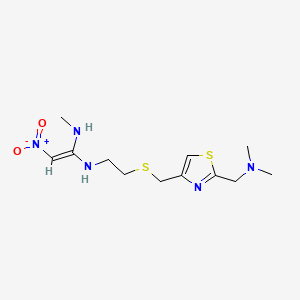
![2,4-dioxo-1H-pyrimidine-6-carboxylate;(2E)-3-heptyl-2-[(3-heptyl-4-methyl-1,3-thiazol-3-ium-2-yl)methylidene]-4-methyl-1,3-thiazole](/img/structure/B1679015.png)


